Product packaging for Azacyclotetradecane(Cat. No.:CAS No. 295-18-1)

Azacyclotetradecane

Cat. No.: B14754513
CAS No.: 295-18-1
M. Wt: 197.36 g/mol
InChI Key: OPIYXDLVKKNYRB-UHFFFAOYSA-N
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Description

Azacyclotetradecane, commonly known as cyclam (1,4,8,11-tetra-azacyclotetradecane), is a 14-membered macrocyclic ligand containing four nitrogen atoms. It is renowned for its ability to form stable complexes with transition metals, particularly Ni(II) and Cu(II/III) . Cyclam’s planar or folded coordination geometry depends on the metal ion and reaction conditions, enabling applications in catalysis, radiopharmaceuticals, and biomimetic chemistry .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H27N B14754513 Azacyclotetradecane CAS No. 295-18-1

Properties

CAS No.

295-18-1

Molecular Formula

C13H27N

Molecular Weight

197.36 g/mol

IUPAC Name

azacyclotetradecane

InChI

InChI=1S/C13H27N/c1-2-4-6-8-10-12-14-13-11-9-7-5-3-1/h14H,1-13H2

InChI Key

OPIYXDLVKKNYRB-UHFFFAOYSA-N

Canonical SMILES

C1CCCCCCNCCCCCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Azacyclotetradecane can be synthesized through several methods. One common approach involves the cyclization of linear tetraamines. For example, the reaction of 1,2-diaminoethane with formaldehyde and a suitable reducing agent can yield this compound. The reaction typically requires controlled conditions, including specific temperatures and pH levels, to ensure the formation of the desired macrocyclic structure.

Industrial Production Methods

In industrial settings, this compound is often produced through large-scale cyclization reactions. The process involves the use of high-purity starting materials and precise control of reaction parameters to achieve high yields and purity. Industrial production may also involve purification steps such as recrystallization or chromatography to remove impurities and obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Azacyclotetradecane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: this compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced forms with fewer nitrogen atoms.

    Substitution: Substituted this compound with various functional groups attached.

Scientific Research Applications

Scientific Research Applications of Azacyclotetradecane

This compound, also known as cyclam, is a macrocyclic ligand with significant applications in scientific research, particularly in coordination chemistry, bioinorganic chemistry, and medical treatments . Its ability to form stable complexes with transition metal ions has led to its use in various fields, including magnetic resonance imaging (MRI) and anti-doping research .

Coordination and Bioinorganic Chemistry

Cyclam's tetradentate nature allows it to accommodate divalent transition metal ions such as Co2+, Ni2+, Cu2+, and Zn2+ within its cavity . The resulting complexes exhibit diverse structural and electronic properties, making them valuable in studying fundamental coordination chemistry principles .

Metal-Ligand Interactions: The macrocyclic effect, where cyclic ligands form more stable complexes compared to their acyclic counterparts, is prominent in cyclam complexes . This stability is crucial in applications where the release of free metal ions is undesirable, such as in medical treatments .

Structural Diversity: Cyclam complexes exhibit a variety of ring conformations and binding modes, especially when functionalized with side arms . This structural diversity allows for fine-tuning of the complex's properties, such as redox potential and reactivity .

Medical Applications

Magnetic Resonance Imaging (MRI): Gadolinium(III) complexes with cyclam derivatives, such as tetraacetate cyclen (DOTA), are used as contrast agents in MRI . The high stability of these complexes ensures the safe and successful use of gadolinium-based contrast agents in medical imaging .

Radiopharmaceutical Development: this compound derivatives are also explored in radiopharmaceutical chemistry for developing novel PET radiotracers . These compounds can be labeled with radioisotopes like fluorine-18 to image biological processes .

Anti-Doping Research

The World Anti-Doping Agency (WADA) supports research into new methods and trends in doping, including the detection of performance-enhancing substances . While this compound itself is not directly used as a doping agent, its derivatives and metal complexes can be relevant in developing detection methods or understanding the metabolism of certain drugs .

Rare Earth Element Chemistry

This compound tetra-acetate is used in supramolecular chemistry related to lanthanides . Rare earth elements (REEs) possess unique electronic, optical, and magnetic properties that are harnessed in various applications, including lasers, MRI, and solar energy . The ability of this compound derivatives to form stable complexes with lanthanides makes them valuable in separation and extraction processes .

Case Studies

1. Metal Complexes with Axial Ligands: Research has demonstrated the synthesis of cyclam complexes with various metal ions (Co2+, Ni2+, Cu2+, Zn2+) and axial ligands such as chloride or water . These studies provide insights into the coordination environment and electronic properties of the metal centers .

2. Gadolinium(III) DOTA Complexes in MRI: The Gd(DOTA)H2O complex is a well-established contrast agent in MRI due to its high stability and favorable relaxivity properties . Clinical studies have shown its efficacy in enhancing the visualization of tumors and other abnormalities .

Mechanism of Action

The mechanism of action of azacyclotetradecane primarily involves its ability to form stable complexes with metal ions. The nitrogen atoms in the macrocyclic ring act as coordination sites, binding to metal ions and stabilizing them. This property is crucial for its applications in coordination chemistry and catalysis. The molecular targets include metal ions, and the pathways involved are related to the formation and stabilization of metal-ligand complexes .

Comparison with Similar Compounds

Comparison with Structurally Similar Macrocycles

1,4,7,11-Tetra-azacyclotetradecane

This isomer of cyclam differs in nitrogen atom positioning (chelate-ring sequence: 5,5,6,6 vs. cyclam’s 5,6,5,6). Key differences include:

  • Thermodynamic Stability : Complexation with Ni(II) is less exothermic for the 1,4,7,11 isomer compared to cyclam due to reduced in-plane Ni–N interactions .
  • Spin-State Preferences : The isomer favors high-spin Ni(II) configurations in aqueous solutions, whereas cyclam stabilizes both high- and low-spin states depending on axial ligands .

Hexa-azacyclotetradecane Derivatives

  • 1,3,6,8,10,13-Hexa-azacyclotetradecane (e.g., trans-(1,8-dibenzyl derivative)): Coordination Geometry: Binds Ni(II) in a distorted octahedral geometry via four secondary amines and two axial carboxylate ligands (Ni–N: 2.062 Å; Ni–O: 2.159 Å) . Supramolecular Assembly: Forms 1D polymeric chains via π-π stacking (3.674 Å spacing) and hydrogen bonding, unlike cyclam’s monomeric complexes .

DOTA (1,4,7,10-Tetra-azacyclotetradecane-N,N′,N″,N‴-tetraacetic Acid)

  • Functionalization : DOTA includes four acetic acid pendant arms, enabling stronger binding to lanthanides (e.g., Y³⁺, Lu³⁺) and actinides (e.g., Ac³⁺) compared to cyclam .
  • Applications : Preferred in radiopharmaceuticals (e.g., ⁶⁴Cu-labeled agents) due to rapid complexation kinetics and thermodynamic stability, whereas cyclam derivatives require structural modifications (e.g., N-methylation) for similar stability .

Comparison with Modified Cyclam Derivatives

N,N′,N″,N‴-Tetra(2-cyanoethyl)-Cyclam

  • This contrasts with unmodified cyclam, which uses all four nitrogen atoms .
  • Electronic Effects: The electron-withdrawing cyanoethyl groups reduce donor strength, altering redox properties .

N,N′,N″,N‴-Tetra(3-aminopropyl)-Cyclam

  • Applications : Useful in designing multinuclear complexes for catalysis or sensing, a niche less explored for parent cyclam .

Coordination Chemistry and Stability

Compound Metal Ion Coordination Geometry Key Stability Data Applications
Cyclam Ni(II) Planar or folded ΔH = −210 kJ/mol (low-spin) CO₂ reduction catalysis
1,4,7,11-Tetra-aza isomer Ni(II) High-spin octahedral ΔH = −190 kJ/mol Model for spin-crossover studies
Hexa-aza derivative Ni(II) Distorted octahedral Ni–N: 2.062 Å; Ni–O: 2.159 Å Supramolecular materials
DOTA Y³⁺, Lu³⁺ Cubic (8-coordinate) log K = 25–28 Radiopharmaceuticals

Functional and Catalytic Comparisons

  • Electrocatalysis :

    • Cyclam’s Ni(II) complex achieves 99% current efficiency in CO₂-to-CO conversion at −1.0 V vs. NHE .
    • DOTA-like ligands are ineffective here due to slow kinetics but excel in radiometal chelation .
  • Thermodynamic vs. Kinetic Stability :

    • Cyclam derivatives with pendant arms (e.g., 1,8-diacetic acid) show enhanced Cu(II) stability (log K > 20) compared to unmodified cyclam (log K = 18) .
    • DOTA offers immediate complexation, critical for short-lived isotopes like ⁶⁸Ga .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Azacyclotetradecane macrocycles, and how can their structural integrity be validated?

  • Methodological Answer : this compound macrocycles are synthesized via multi-step organic reactions, such as cyclization of polyamine precursors with benzyl protecting groups. Structural validation requires X-ray crystallography to confirm bond lengths (e.g., Ni–N bonds at ~1.90–2.00 Å) and coordination geometry. Complementary techniques like elemental analysis and 1^1H/13^13C NMR should verify purity and ligand symmetry .

Q. Which characterization techniques are critical for analyzing this compound derivatives?

  • Methodological Answer : Essential methods include:

  • X-ray crystallography : Resolves crystal packing (e.g., monoclinic P21/cP2_1/c symmetry) and hydrogen-bonding networks (e.g., N–H⋯O interactions at 2.8–3.0 Å) .
  • Spectroscopy : IR confirms ligand binding modes (e.g., ν(C=O) shifts for coordinated isonicotinate), while UV-Vis identifies d-d transitions in metal complexes .
  • Elemental analysis : Validates stoichiometry (e.g., C44_{44}H42_{42}N8_8NiO4_4 for Ni(II) complexes) .

Advanced Research Questions

Q. How can contradictions in Ni(II)-Azacyclotetradecane coordination geometry be resolved across studies?

  • Methodological Answer : Discrepancies arise from ligand substituents (e.g., benzyl vs. hydroxyethyl groups) and solvent effects. To address this:

Compare X-ray data (e.g., trans vs. cis configurations in [NiL] complexes).

Perform solution-phase studies (e.g., UV-Vis titration) to assess dynamic equilibria.

Use DFT calculations to model steric/electronic influences on geometry .

Q. What experimental strategies are effective for studying the thermodynamic stability of this compound complexes in solution?

  • Methodological Answer :

  • Potentiometric titrations : Measure protonation constants (logK\log K) and metal-ligand stability constants (logβ\log \beta).
  • Competitive binding assays : Use EDTA or analogous ligands to assess relative stability.
  • Variable-temperature NMR : Track conformational changes (e.g., planar-to-folded transitions in solution) .

Q. How can researchers design experiments to probe supramolecular interactions in this compound systems?

  • Methodological Answer :

  • Solid-state : Analyze π-π stacking (e.g., face-to-face distances of 3.67 Å) and hydrogen bonds via crystallography .
  • Solution-phase : Use fluorescence quenching or ITC (isothermal titration calorimetry) to quantify host-guest binding.
  • Computational modeling : Simulate interaction energies (e.g., using Gaussian or ORCA software) .

Methodological and Data Analysis Questions

Q. How should researchers handle discrepancies in crystallographic data refinement (e.g., high R-factors)?

  • Methodological Answer :

Verify data collection parameters (e.g., θmax=28.3\theta_{\text{max}} = 28.3^\circ) and absorption corrections (e.g., SADABS) .

Refine disorder models (e.g., constrained H-atom positions).

Cross-validate with spectroscopic data (e.g., IR peak consistency) .

Q. What strategies ensure ethical and rigorous data collection in this compound research?

  • Methodological Answer :

  • Source diversity : Use peer-reviewed journals (avoiding non-academic platforms like benchchem.com ).
  • Reproducibility : Document crystal growth conditions (e.g., 173 K, μ=0.67mm1\mu = 0.67 \, \text{mm}^{-1}) and statistical parameters (e.g., Rint=0.022R_{\text{int}} = 0.022) .
  • Bias mitigation : Blind data analysis and transparent reporting of outliers .

Literature and Theoretical Frameworks

Q. How can researchers identify gaps in this compound literature?

  • Methodological Answer :

Conduct systematic reviews using databases (e.g., SciFinder, Reaxys) with keywords like "aza-macrocycle AND coordination chemistry".

Map trends (e.g., limited studies on redox-active derivatives) and cite foundational works (e.g., Sauvage’s Ni-cyclam studies ).

Use citation tracking tools (e.g., Web of Science) to locate recent advances .

Q. What theoretical frameworks are relevant for interpreting this compound reactivity?

  • Methodological Answer :

  • Ligand field theory : Predicts d-orbital splitting in transition metal complexes (e.g., Ni(II) d8d^8 systems).
  • Supramolecular chemistry : Explains host-guest binding via π-stacking and H-bonding.
  • Molecular dynamics : Models solvent effects on conformational flexibility .

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